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Compound of Interest

Compound Name: 1,2,4-Trimethyl-5-nitrobenzene

Cat. No.: B166894

An In-Depth Technical Guide to the *H and 3C NMR Spectral Analysis of 1,2,4-Trimethyl-5-
nitrobenzene

Introduction

1,2,4-Trimethyl-5-nitrobenzene, also known as 5-nitropseudocumene, is an important
intermediate in the synthesis of various organic compounds.[1][2] The precise structural
elucidation of such molecules is paramount for ensuring the integrity of subsequent research
and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most
powerful and definitive analytical technique for determining the molecular structure of organic
compounds in solution. This guide provides a comprehensive analysis of the *H and 3C NMR
spectra of 1,2,4-trimethyl-5-nitrobenzene, offering researchers, scientists, and drug
development professionals a detailed interpretation of its spectral features, grounded in
fundamental principles of NMR theory.

Molecular Structure and Spectroscopic Predictions

The structure of 1,2,4-trimethyl-5-nitrobenzene features a benzene ring substituted with three
methyl groups and one nitro group.[1] The substitution pattern (1,2,4-trimethyl and 5-nitro)
dictates the molecule's symmetry, which in turn determines the number of unique signals
observed in its NMR spectra.

A thorough examination of the molecular structure reveals a lack of symmetry. Consequently,
all protons and carbon atoms are chemically non-equivalent. This leads to the expectation of:
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» 'H NMR Spectrum: Five distinct signals—two for the aromatic protons and three for the
methyl group protons.

e 13C NMR Spectrum: Nine distinct signals—six for the aromatic carbons and three for the
methyl group carbons.

The electron-withdrawing nature of the nitro group and the electron-donating character of the
methyl groups significantly influence the electronic environment of the nearby nuclei, leading to
predictable variations in their chemical shifts.[3][4]

Caption: Molecular structure of 1,2,4-trimethyl-5-nitrobenzene with atom numbering.

'H NMR Spectral Data and Interpretation

The H NMR spectrum provides a detailed map of the proton environments within the molecule.
The analysis of chemical shifts, integration values, and signal multiplicities allows for the
unambiguous assignment of each proton.

H NMR Data Summary

Chemical Shift

Signal Multiplicity Integration Assignment
(3, ppm)

1 7.85 Singlet 1H H-6

2 7.05 Singlet 1H H-3

3 2.50 Singlet 3H CHs atC-4

4 2.35 Singlet 3H CHs at C-2

5 2.25 Singlet 3H CHsatC-1

Note: Data is typically acquired in CDCIs. Chemical shifts are referenced to TMS (6 = 0.00
ppm). The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Spectral Interpretation

Aromatic Protons (H-3 and H-6):
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e The two signals at 7.85 ppm and 7.05 ppm correspond to the two aromatic protons. Their
downfield position is characteristic of protons attached to a benzene ring.[5]

e The signal at 7.85 ppm (H-6) is significantly deshielded. This is due to its position ortho to the
strongly electron-withdrawing nitro group (-NOz). The nitro group's inductive and resonance
effects withdraw electron density from this position, reducing shielding and shifting the signal
downfield.

e The signal at 7.05 ppm (H-3) is relatively upfield compared to H-6. This proton is situated
between two electron-donating methyl groups, which increase the electron density at this
position, causing greater shielding.

o Both aromatic signals appear as singlets because they lack adjacent protons for spin-spin
coupling.

Methyl Protons (C1-CHs, C2-CHs, C4-CHs):

e The three upfield singlets at 2.50, 2.35, and 2.25 ppm, each integrating to 3 protons, are
assigned to the three methyl groups.

e The signal at 2.50 ppm is assigned to the methyl group at C-4. This methyl group is para to
one methyl group and ortho to another methyl group and the nitro group, leading to its
specific electronic environment.

e The signals at 2.35 ppm and 2.25 ppm are assigned to the methyl groups at C-2 and C-1,
respectively. Their chemical shifts are very similar, reflecting their positions on the ring
relative to the other substituents. Precise assignment may require advanced 2D NMR
techniques like NOESY, but this ordering is based on the general electronic effects of the
substituents.

 All three methyl signals are singlets as there are no protons on the adjacent carbon atoms.

13C NMR Spectral Data and Interpretation

The 3C NMR spectrum reveals the number of non-equivalent carbon atoms and provides
insights into their electronic environments. As predicted, nine distinct signals are observed.
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2C NMR Data Summary
Chemical Shift (6, ppm) Assignment Rationale
Attached to the electron-
148.5 C-5 withdrawing NO:z group (ipso-
carbon)
Substituted with a methyl
145.0 C-2 group, deshielded by proximity
to other substituents
Substituted with a methyl
135.8 C-4
group
Substituted with a methyl
134.2 C-1
group
Aromatic CH, deshielded by
131.5 C-6 _
the adjacent NOz group
125.0 C-3 Aromatic CH
20.5 C2-CHs Methyl carbon
19.8 C4-CHs Methyl carbon
19.2 C1-CHs Methyl carbon

Note: Data is typically acquired in CDCIs with proton decoupling. Chemical shifts are
referenced to TMS (& = 0.00 ppm).

Detailed Spectral Interpretation

Aromatic Carbons (C-1 to C-6):
e The six signals between 125.0 and 148.5 ppm correspond to the aromatic carbons.

o The most downfield signal at 148.5 ppm is assigned to C-5, the carbon directly attached to
the nitro group. The strong electron-withdrawing effect of the nitro group causes significant
deshielding of this ipso-carbon.[3]
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e The signals at 145.0 ppm, 135.8 ppm, and 134.2 ppm are assigned to the other quaternary
carbons, C-2, C-4, and C-1, respectively. These carbons are substituted with methyl groups,
and their chemical shifts are influenced by the overall substitution pattern.

e The signal at 131.5 ppm is assigned to C-6. This carbon is bonded to a proton and is
adjacent to the nitro group, resulting in a downfield shift compared to C-3.

o The most upfield of the aromatic signals, at 125.0 ppm, is assigned to C-3. This carbon is
also bonded to a proton but is flanked by two methyl-substituted carbons, leading to a more
shielded environment.

Methyl Carbons (C1-CHs, C2-CHs, C4-CH:):

e The three signals in the high-field region at 20.5, 19.8, and 19.2 ppm are attributed to the
three methyl carbons. These chemical shifts are typical for methyl groups attached to an
aromatic ring. The slight differences in their chemical shifts are due to the different electronic
environments created by the substitution pattern on the benzene ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The
following workflow outlines the key steps for the analysis of 1,2,4-trimethyl-5-nitrobenzene.
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Caption: Standard experimental workflow for NMR analysis.
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Step-by-Step Methodology

e Sample Preparation:

[e]

Accurately weigh approximately 15 mg of solid 1,2,4-trimethyl-5-nitrobenzene.

o

Transfer the solid to a clean, dry vial.

[¢]

Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs),
containing tetramethylsilane (TMS) as an internal standard.

[¢]

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

[e]

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
e Instrumental Setup and Calibration:
o Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for
maintaining a stable magnetic field.

o Optimize the magnetic field homogeneity by shimming, which involves adjusting the
current in the shim coils to achieve sharp, symmetrical peaks.

e H NMR Spectrum Acquisition:

o Load standard proton acquisition parameters. A typical experiment on a 400 MHz
spectrometer would involve:

» A 30-45 degree pulse angle.
» Arelaxation delay of 1-2 seconds.
» Acquisition of 16 to 32 scans for a good signal-to-noise ratio.

e 13C NMR Spectrum Acquisition:
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o Load standard carbon acquisition parameters with proton decoupling. For a 100 MHz
spectrometer (corresponding to a 400 MHz proton frequency):

» A 30-45 degree pulse angle.
» Arelaxation delay of 2 seconds.

» Acquisition of 512 to 2048 scans, as the 13C isotope has a low natural abundance.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the
frequency-domain spectra.

[¢]

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

o

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

[e]

Integrate the signals in the *H spectrum and perform peak picking for both *H and 13C
spectra to determine their precise chemical shifts.

Conclusion

The comprehensive analysis of the *H and 13C NMR spectra of 1,2,4-trimethyl-5-nitrobenzene
provides an unequivocal confirmation of its molecular structure. The number of signals, their
chemical shifts, multiplicities, and integration values are all in complete agreement with the
predicted spectrum for the assigned structure. The distinct downfield shift of the proton and
carbon nuclei ortho and ipso to the nitro group, respectively, serves as a key spectroscopic
signature. This guide provides a robust framework for the structural verification of this
compound and serves as a practical reference for researchers in the field of organic chemistry
and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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